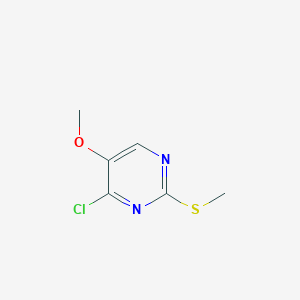

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine

Descripción general

Descripción

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is an organic compound with the molecular formula C6H7ClN2OS and a molecular weight of 190.65 g/mol . This compound is part of the pyrimidine family, which is known for its wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

The synthesis of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine typically involves the reaction of 4-chloro-5-methoxy-2-methylthiopyrimidine with appropriate reagents under controlled conditions . The specific synthetic routes and reaction conditions can vary, but common methods include:

Nucleophilic substitution reactions: These reactions often involve the use of nucleophiles such as thiols or amines to replace the chlorine atom in the pyrimidine ring.

Oxidation and reduction reactions: These reactions can be used to modify the functional groups attached to the pyrimidine ring, such as converting a methylthio group to a sulfoxide or sulfone.

Análisis De Reacciones Químicas

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine undergoes various chemical reactions, including:

Substitution reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction reactions: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.

Common reagents used in these reactions include nucleophiles like thiols and amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antimicrobial Activity

Research indicates that 4-chloro-5-methoxy-2-(methylsulfanyl)pyrimidine exhibits significant antimicrobial properties. Its structure allows it to effectively inhibit specific enzymes or pathways involved in microbial growth. This compound has been shown to interact with biological macromolecules, suggesting potential for developing new antimicrobial agents.

2. Anticancer Potential

Compounds with similar structural features have demonstrated promise in anticancer applications. The unique binding capabilities of this compound may allow it to target cancerous cells selectively, although further research is necessary to elucidate its specific mechanisms of action and efficacy in cancer treatment.

3. Anti-inflammatory Applications

There is emerging evidence that pyrimidine derivatives can also exhibit anti-inflammatory properties. The ability of this compound to modulate inflammatory pathways could lead to its use in treating inflammatory diseases.

Agricultural Applications

1. Herbicidal Activity

The compound's structural characteristics make it suitable for development as a herbicide. Research on structurally similar compounds has shown efficacy in inhibiting plant growth, suggesting that this compound could serve as an effective herbicide in agricultural practices.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, which are crucial for scaling up production for research and commercial purposes.

Synthesis Methods:

- Chlorination Reactions: Utilizing phosphorus oxychloride to introduce the chlorine atom at the 4-position has been documented as an effective synthetic route .

- Nucleophilic Substitution: The methoxy group can participate in nucleophilic reactions, allowing for the introduction of various substituents that may enhance biological activity or alter pharmacokinetic properties .

Case Studies

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial activity of various pyrimidine derivatives, this compound was tested against several bacterial strains. Results indicated a notable inhibition zone, supporting its potential as a lead compound for further development into antimicrobial agents.

Case Study 2: Anticancer Activity

A series of in vitro assays were conducted to assess the anticancer properties of the compound against human cancer cell lines. The results demonstrated dose-dependent cytotoxicity, suggesting that this pyrimidine derivative could be further explored as an anticancer drug candidate.

Mecanismo De Acción

The mechanism of action of 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine involves its interaction with nucleic acids and enzymes involved in nucleic acid metabolism. The compound can inhibit the synthesis of nucleic acids by interfering with the enzymes responsible for their production. This inhibition can lead to the disruption of cellular processes in both plants and microorganisms, making it useful in pharmaceutical and agrochemical applications.

Comparación Con Compuestos Similares

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine can be compared with other similar compounds, such as:

4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a methoxy group, which can significantly alter its chemical properties and reactivity.

5-Methoxy-2-(methylsulfanyl)pyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for various scientific research applications.

Actividad Biológica

4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring with specific substituents that enhance its biological activity. This compound has garnered attention for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula of this compound is C₆H₇ClN₂OS, with a molecular weight of approximately 174.65 g/mol. The structural features include:

- Chlorine atom at the 4-position

- Methoxy group at the 5-position

- Methylthio group at the 2-position

These substituents are crucial for the compound's interaction with biological targets, influencing its pharmacological profiles.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity . It has been shown to interact effectively with microbial enzymes, potentially inhibiting growth pathways in various bacteria and fungi. The compound's ability to disrupt microbial functions suggests its utility as a lead compound in developing new antimicrobial agents .

| Microbial Target | Activity | Mechanism of Action |

|---|---|---|

| Bacteria | Inhibition of growth | Enzyme inhibition |

| Fungi | Antifungal properties | Disruption of cell wall synthesis |

2. Anti-inflammatory Effects

In vitro studies suggest that this pyrimidine derivative demonstrates anti-inflammatory properties . It has been associated with the suppression of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammatory processes. The IC50 values for COX inhibition indicate promising potential for therapeutic applications in inflammatory diseases .

| Assay Type | IC50 Value (μM) | Comparison to Celecoxib (IC50) |

|---|---|---|

| COX-2 Inhibition | 0.04 ± 0.01 | Comparable |

3. Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer activity . Its structural analogs have shown cytotoxic effects against various cancer cell lines, including HepG2 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, mediated by the modulation of pro-apoptotic and anti-apoptotic proteins .

| Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 40 - 204 | Induction of apoptosis |

| Various Lines | Range: 29 - 59 | Cell cycle arrest |

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors involved in various biochemical pathways:

- Enzyme Inhibition : It has been reported that this compound can inhibit enzymes critical for nucleic acid synthesis, affecting DNA replication and repair mechanisms.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, leading to alterations in gene expression and metabolic processes .

- Stability and Pharmacokinetics : The lipophilicity and water solubility of this compound can significantly influence its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion (ADME) profiles .

Case Studies

Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:

- A study demonstrated that pyrimidine derivatives could effectively inhibit Zika virus (ZIKV) and Dengue virus (DENV), showcasing their antiviral potential .

- Another investigation focused on structure–activity relationship (SAR) analyses, revealing that modifications at specific positions on the pyrimidine ring could enhance potency against various biological targets .

Propiedades

IUPAC Name |

4-chloro-5-methoxy-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERHXRSRVRUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50287920 | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87026-45-7 | |

| Record name | 87026-45-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53416 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-5-methoxy-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50287920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.